molecular formula C28H31N3O B14075964 (E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile

(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile

Cat. No.: B14075964
M. Wt: 425.6 g/mol
InChI Key: UBEXEFRJHYAJLK-BQYQJAHWSA-N
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Description

(E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile is a complex organic compound with a unique structure that includes a pyran ring, a pyrroloquinoline moiety, and a malononitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrroloquinoline core, the construction of the pyran ring, and the introduction of the malononitrile group. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malononitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a fluorescent probe due to its conjugated system, which can absorb and emit light. It may also serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, the compound can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of (E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile: shares similarities with other conjugated organic compounds, such as:

Uniqueness

The uniqueness of (E)-2-(2-tert-Butyl-6-(2-(2,6,6-trimethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile lies in its specific combination of structural features, which confer distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and as a research tool in chemical and biological studies.

Properties

Molecular Formula

C28H31N3O

Molecular Weight

425.6 g/mol

IUPAC Name

2-[2-tert-butyl-6-[(E)-2-(2,9,9-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-6-yl)ethenyl]pyran-4-ylidene]propanedinitrile

InChI

InChI=1S/C28H31N3O/c1-18-11-21-12-19(13-24-26(21)31(18)10-9-28(24,5)6)7-8-23-14-20(22(16-29)17-30)15-25(32-23)27(2,3)4/h7-8,12-15,18H,9-11H2,1-6H3/b8-7+

InChI Key

UBEXEFRJHYAJLK-BQYQJAHWSA-N

Isomeric SMILES

CC1CC2=C3N1CCC(C3=CC(=C2)/C=C/C4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C

Canonical SMILES

CC1CC2=C3N1CCC(C3=CC(=C2)C=CC4=CC(=C(C#N)C#N)C=C(O4)C(C)(C)C)(C)C

Origin of Product

United States

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